![molecular formula C16H14N2O3S2 B11590002 {(5E)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11590002.png)

{(5E)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

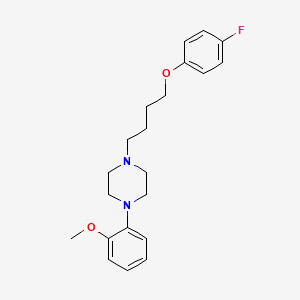

L'acide {[(5E)-5-[(1,2-diméthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]}acétique est un composé organique complexe qui présente une structure unique combinant un groupement indole avec un cycle thiazolidinone. Ce composé est d'un intérêt significatif dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide {[(5E)-5-[(1,2-diméthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]}acétique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la condensation du 1,2-diméthyl-1H-indole-3-carbaldéhyde avec la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire subit ensuite une cyclisation avec l'acide chloroacétique pour donner le produit final .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'acide {[(5E)-5-[(1,2-diméthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]}acétique peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène dans l'acide acétique à température ambiante.

Réduction : Borohydrure de sodium dans le méthanol à 0 °C.

Substitution : Halogénures d'alkyle en présence d'une base telle que le carbonate de potassium dans le diméthylformamide (DMF) à des températures élevées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones correspondants, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Chimie

En chimie, l'acide {[(5E)-5-[(1,2-diméthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]}acétique est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses banques de produits chimiques pour la découverte de médicaments .

Biologie

Biologiquement, ce composé a montré un potentiel en tant qu'agent antimicrobien et anticancéreux. Des études ont démontré sa capacité à inhiber la croissance de diverses souches bactériennes et de lignées cellulaires cancéreuses .

Médecine

En médecine, l'acide {[(5E)-5-[(1,2-diméthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]}acétique est étudié pour son potentiel thérapeutique. Ses propriétés anti-inflammatoires et analgésiques en font un candidat pour le développement de nouveaux produits pharmaceutiques .

Industrie

Industriellement, ce composé est utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une stabilité thermique et une conductivité améliorées .

Mécanisme d'action

Le mécanisme d'action de l'acide {[(5E)-5-[(1,2-diméthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]}acétique implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour s'intercaler dans l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire dans les cellules cancéreuses. En outre, il peut inhiber les enzymes clés impliquées dans les voies inflammatoires, réduisant l'inflammation et la douleur .

Applications De Recherche Scientifique

2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidinone ring can interact with nucleophilic sites in proteins, leading to enzyme inhibition or activation . These interactions can affect various cellular pathways, contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Diméthylindole : Partage le groupement indole mais ne possède pas le cycle thiazolidinone.

Thiazolidine-2,4-dione : Contient le cycle thiazolidinone mais ne possède pas le groupement indole.

Acide indole-3-acétique : Contient le groupement indole avec un groupe fonctionnel différent en position 3.

Unicité

Ce qui distingue l'acide {[(5E)-5-[(1,2-diméthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]}acétique, c'est sa structure combinée de cycles indole et thiazolidinone, qui lui confère des propriétés chimiques et biologiques uniques. Cette double fonctionnalité lui permet d'interagir avec un éventail plus large de cibles moléculaires, ce qui en fait un composé polyvalent dans la recherche scientifique .

Propriétés

Formule moléculaire |

C16H14N2O3S2 |

|---|---|

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

2-[(5E)-5-[(1,2-dimethylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C16H14N2O3S2/c1-9-11(10-5-3-4-6-12(10)17(9)2)7-13-15(21)18(8-14(19)20)16(22)23-13/h3-7H,8H2,1-2H3,(H,19,20)/b13-7+ |

Clé InChI |

XUQRWHIGPYDBHP-NTUHNPAUSA-N |

SMILES isomérique |

CC1=C(C2=CC=CC=C2N1C)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |

SMILES canonique |

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=S)S3)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11589921.png)

![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11589940.png)

![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11589956.png)

![methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11589957.png)

![2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11589971.png)

![2-(5-Methylfuran-2-yl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11589979.png)

![N-(2,6-dimethylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11589991.png)

![Methyl 6-acetyl-7-(4-tert-butylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11589996.png)

![methyl 2-{1-[3-(benzyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11590015.png)

![8-(furan-2-yl)-N-pentyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11590016.png)

![4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11590024.png)